molecular formula C16H18N4O3 B2851988 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-4-carboxamide CAS No. 2034451-48-2

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-4-carboxamide

Cat. No.: B2851988
CAS No.: 2034451-48-2
M. Wt: 314.345
InChI Key: LNWHQBBXQXMOKM-JOCQHMNTSA-N
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Description

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-4-carboxamide is a synthetically derived compound known for its wide-ranging applications across various scientific domains. Its structure comprises a pyridine carboxamide core with a cyclohexyl substitution, providing it with unique chemical properties.

Preparation Methods

The synthetic route to 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-4-carboxamide typically involves multi-step organic synthesis. A common approach begins with the preparation of the pyrazin-2-yloxycyclohexyl intermediate, followed by its coupling with a dihydropyridine derivative. Reaction conditions often require specific reagents and catalysts, such as palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO). For industrial production, optimizations are done to scale up reactions while maintaining high yields and purity.

Chemical Reactions Analysis

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-4-carboxamide undergoes a variety of chemical reactions:

  • Oxidation: : Typically involves reagents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Takes place under acidic or basic conditions, often using halogens or sulfonates. Major products formed include various substituted dihydropyridine derivatives, each having distinctive properties suitable for different applications.

Scientific Research Applications

This compound's applications are broad:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Functions as a ligand in bioassays to study receptor-ligand interactions.

  • Medicine: : Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

  • Industry: : Used in the development of new materials, including polymers with unique characteristics.

Mechanism of Action

The mechanism of action for 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-4-carboxamide involves its binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, influencing various biological pathways. For instance, its interaction with certain proteins may inhibit enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Compared to compounds like nifedipine or amlodipine (both being dihydropyridine derivatives), 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-4-carboxamide stands out due to its unique cyclohexyl substitution, enhancing its stability and biological activity. Other similar compounds include various substituted pyridine carboxamides, each with distinct structural features influencing their reactivity and applications.

Properties

IUPAC Name

2-oxo-N-(4-pyrazin-2-yloxycyclohexyl)-1H-pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-14-9-11(5-6-18-14)16(22)20-12-1-3-13(4-2-12)23-15-10-17-7-8-19-15/h5-10,12-13H,1-4H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWHQBBXQXMOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=O)NC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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